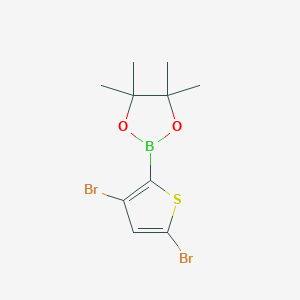

(3,5-Dibromothiophen-2-yl)boronic acid pinacol ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(3,5-Dibromothiophen-2-yl)boronic acid pinacol ester is a chemical compound with the molecular formula C10H15BBr2O3S and a molecular weight of 385.9083 . This compound is a boronic ester derivative of thiophene, a sulfur-containing heterocycle. Boronic esters are valuable intermediates in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions .

Mechanism of Action

Target of Action

Boronic esters, in general, are known to be valuable building blocks in organic synthesis .

Mode of Action

The compound interacts with its targets through a process known as protodeboronation . This process involves the removal of the boron group from the boronic ester, which is a key step in many organic reactions . The protodeboronation of boronic esters is catalyzed and proceeds via a radical approach .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura cross-coupling reaction, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Pharmacokinetics

It’s important to note that the susceptibility to hydrolysis of boronic pinacol esters can influence their pharmacokinetics . The kinetics is dependent on the substituents in the aromatic ring and the pH, which strongly influences the rate of the reaction .

Result of Action

The protodeboronation of boronic esters, including (3,5-Dibromothiophen-2-yl)boronic acid pinacol ester, allows for formal anti-Markovnikov alkene hydromethylation . This is a valuable transformation that has been applied to various organic compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors such as temperature and pH . For instance, the compound is typically stored at temperatures between 2-8°C . Additionally, the rate of the hydrolysis reaction, which is a key step in the compound’s mode of action, is considerably accelerated at physiological pH .

Preparation Methods

The synthesis of (3,5-Dibromothiophen-2-yl)boronic acid pinacol ester typically involves the reaction of 3,5-dibromothiophene with a boronic acid derivative in the presence of a base and a palladium catalyst. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) and temperatures ranging from room temperature to reflux . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

(3,5-Dibromothiophen-2-yl)boronic acid pinacol ester undergoes various types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.

Protodeboronation: This reaction involves the removal of the boronic ester group, typically using acidic conditions or a transition metal catalyst.

Oxidation and Reduction: The compound can undergo oxidation to form boronic acids or reduction to form boranes, depending on the reagents and conditions used.

Common reagents for these reactions include palladium catalysts, bases such as potassium carbonate or sodium hydroxide, and solvents like THF or DMF. Major products formed from these reactions include biaryl compounds, boronic acids, and boranes .

Scientific Research Applications

(3,5-Dibromothiophen-2-yl)boronic acid pinacol ester has a wide range of scientific research applications, including:

Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds via Suzuki-Miyaura cross-coupling.

Material Science: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Medicinal Chemistry: It serves as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific biological pathways.

Biological Research: The compound is used in the development of boron-containing drugs and drug delivery systems.

Comparison with Similar Compounds

(3,5-Dibromothiophen-2-yl)boronic acid pinacol ester can be compared with other boronic esters, such as:

Phenylboronic Acid Pinacol Ester: Similar in structure but with a phenyl group instead of a thiophene ring.

4-Bromophenylboronic Acid Pinacol Ester: Contains a bromophenyl group and is used in similar cross-coupling reactions.

2-Thienylboronic Acid Pinacol Ester: Contains a thiophene ring but with different substitution patterns, leading to different reactivity and applications.

The uniqueness of this compound lies in its dibromo-substituted thiophene ring, which provides distinct electronic properties and reactivity compared to other boronic esters .

Biological Activity

(3,5-Dibromothiophen-2-yl)boronic acid pinacol ester is a boronic acid derivative with significant potential in medicinal chemistry and material science. This compound is characterized by its unique thiophene structure, which enhances its reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties, supported by recent research findings.

Chemical Structure and Properties

This compound features a thiophene ring substituted with bromine atoms at the 3 and 5 positions. The boronic acid moiety allows for reversible covalent bonding with diols, making it a versatile reagent in organic synthesis. The pinacol ester form improves stability and solubility, facilitating its application in various biological studies.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of boronic acid derivatives. For instance, compounds similar to this compound were evaluated for their cytotoxic effects against prostate cancer cells. In a study involving various boronic compounds, it was found that certain derivatives significantly reduced cell viability in cancer cells while maintaining the viability of healthy cells. Specifically:

- Concentration : 5 µM solutions of tested compounds decreased cancer cell viability to 33%, while healthy cells remained at 71% viability .

This selective cytotoxicity suggests that this compound may be developed into a targeted anticancer agent.

Antimicrobial Properties

The antimicrobial efficacy of boronic acid derivatives has also been explored. Studies indicate that this compound exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The inhibition zones observed for these compounds ranged between 7–13 mm depending on the microorganism . This highlights the potential of this compound as a lead structure for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant properties of boronic acid derivatives are noteworthy. Research has shown that certain boronic compounds exhibit significant antioxidant activity comparable to standard antioxidants like α-tocopherol. The mechanisms of action include scavenging free radicals and reducing oxidative stress markers in biological systems .

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or microbial growth.

- Cellular Uptake : Its structural properties facilitate cellular uptake, allowing it to exert effects within target cells.

- Reversible Binding : The reversible nature of boronic acids allows for temporary interactions with biomolecules, which can modulate their activity without permanent alteration.

Research Findings Summary Table

Properties

IUPAC Name |

2-(3,5-dibromothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BBr2O2S/c1-9(2)10(3,4)15-11(14-9)8-6(12)5-7(13)16-8/h5H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWGWENYRRJXMGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(S2)Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BBr2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.90 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.